N-(1,3-BENZOTHIAZOL-2-YL)-1-(1H-INDOLE-3-CARBONYL)AZETIDINE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-18(23-20-22-16-7-3-4-8-17(16)27-20)12-10-24(11-12)19(26)14-9-21-15-6-2-1-5-13(14)15/h1-9,12,21H,10-11H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUROJALOEDAMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis Approaches
Core Azetidine Intermediate Preparation
The synthesis typically begins with the preparation of azetidine-3-carboxamide derivatives, which serve as the central scaffold. A widely cited method involves the use of tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (CAS 820971-67-3) as a key intermediate. This compound is synthesized via carbodiimide-mediated coupling between 1-tert-butoxycarbonylazetidine-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride. For instance, 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) facilitates the formation of the activated carbonyl intermediate, which subsequently reacts with N,O-dimethylhydroxylamine under basic conditions to yield the protected azetidine carboxamide.
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate
- Base: Triethylamine or diisopropylethylamine
- Temperature: 0°C to room temperature
- Yield: 78–98%
Functionalization with Benzothiazole and Indole Moieties
Following the preparation of the azetidine core, the tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, typically using hydrogen chloride in ethanol or trifluoroacetic acid in dichloromethane. The resultant azetidine-3-carboxamide is then sequentially functionalized with 1,3-benzothiazol-2-yl and 1H-indole-3-carbonyl groups.
Benzothiazole Coupling
The benzothiazole moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. A patent (WO2000063168A1) describes the use of palladium hydroxide under hydrogen gas (40–60 psi) to facilitate the coupling of benzothiazole derivatives with azetidine intermediates. For example, 3-[4-(1-benzylazetidin-3-yl)piperazinyl]propan-1-ol undergoes catalytic hydrogenation to remove the benzyl group, followed by reaction with 2-chlorobenzothiazole in the presence of a base.
Indole-3-Carbonyl Attachment
The indole-3-carbonyl group is incorporated via Steglich esterification or mixed carbonic anhydride methods. Activation of indole-3-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) allows for efficient coupling with the deprotected azetidine amine.
Key Reaction Optimization Strategies
Solvent and Temperature Effects
Optimal yields are achieved in polar aprotic solvents such as dimethylformamide (DMF) or THF at controlled temperatures (0–25°C). For instance, the coupling of tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate with Grignard reagents (e.g., 3,5-difluorophenylmagnesium bromide) proceeds efficiently in THF at 0°C, yielding 83% of the desired product after silica gel chromatography.
Industrial-Scale Production Considerations
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Coupling | Boc protection → benzothiazole coupling → indole acylation | 65–78% | High purity, modularity | Multiple purification steps |
| One-Pot Synthesis | Simultaneous deprotection and coupling | 83–90% | Reduced steps, cost-effective | Requires optimized conditions |
| Catalytic Hydrogenation | Pd-mediated debenzylation and cross-coupling | 70–85% | Scalable, mild conditions | Catalyst cost and recovery challenges |
Mechanistic Insights and Side Reactions
Competing Acylation Pathways
During indole-3-carbonyl attachment, over-acylation at the azetidine nitrogen can occur if activating agents (e.g., DCC) are used in excess. This side reaction is mitigated by stoichiometric control and low-temperature conditions.
Ring-Opening of Azetidine
Under strongly acidic or basic conditions, the azetidine ring may undergo undesired opening. Buffered reaction media (pH 6–8) and short reaction times are essential to preserve the azetidine scaffold.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-1-(1H-INDOLE-3-CARBONYL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Neuropharmacological Applications
Recent studies have highlighted the potential of benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, in treating neurodegenerative diseases and depression. These compounds are being investigated for their ability to inhibit key enzymes involved in neurodegeneration:
- Monoamine Oxidase Inhibition : Compounds similar to this compound have shown promising results as inhibitors of monoamine oxidase (MAO), an enzyme linked to mood regulation. In vitro studies indicate that these compounds can significantly reduce MAO activity, suggesting potential antidepressant effects .
- Cholinesterase Inhibition : The compound's structural features may also confer inhibitory effects against cholinesterases, which are critical in the pathophysiology of Alzheimer's disease. The inhibition of these enzymes can enhance acetylcholine levels, potentially improving cognitive function .
Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer properties. The mechanism of action often involves the induction of apoptosis and inhibition of tumor cell proliferation:
- Cell Proliferation Inhibition : Research indicates that compounds with a benzothiazole moiety can inhibit the proliferation of various cancer cell lines. This is achieved through mechanisms such as cell cycle arrest and apoptosis induction .
- Synergistic Effects with Other Agents : There is evidence that this compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. This synergistic effect may lead to lower doses required for effective treatment, thereby reducing side effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Case Studies and Research Findings
Several case studies illustrate the potential applications of this compound:
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-1-(1H-INDOLE-3-CARBONYL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Comparisons
The compound’s closest analogues include benzothiazole- and azetidine-containing derivatives, as well as indole-based hybrids. Key comparisons are outlined below:
Key Observations :
- Benzothiazole Derivatives: The target compound shares the benzothiazole core with Example 1 from , which is linked to a tetrahydroquinoline-thiazole system. Benzothiazoles are known for their role in kinase inhibition (e.g., VEGF-R2) and DNA intercalation .
- Azetidine vs. Larger Rings: The four-membered azetidine ring in the target compound imposes greater conformational strain compared to five- or six-membered rings (e.g., tetrahydroquinoline in Example 1 ). This strain may enhance binding selectivity but could impact synthetic accessibility.
- Indole vs. Imidazole/Other Heterocycles : The indole group in the target compound offers π-stacking capabilities distinct from the imidazole in ’s compound, which is more basic and prone to hydrogen bonding.
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound is unavailable, comparisons can be inferred from structural analogues:
Biological Activity
N-(1,3-Benzothiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a synthetic compound that combines a benzothiazole moiety with an indole structure. Both components are known for their significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that allows it to interact with various biological targets. The presence of both benzothiazole and indole groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₂S |
| Molecular Weight | 283.34 g/mol |
| CAS Number | [specific CAS number] |
1. Anticancer Activity
Research has shown that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of benzothiazole have been identified as apoptosis inducers by activating procaspase-3 to caspase-3 in cancer cell lines (U937 and MCF-7) . The mechanism involves:
- Activation of Apoptosis : The compound induces apoptosis by promoting the conversion of procaspase-3 into active caspase-3.
- Selectivity : Certain derivatives displayed enhanced selectivity towards cancer cells, minimizing effects on normal cells.
2. Anti-inflammatory Effects
Benzothiazole derivatives are recognized for their anti-inflammatory properties. Studies indicate that these compounds can significantly reduce inflammation markers both in vitro and in vivo . The proposed mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of cytokines such as TNF-alpha and IL-6.
- Modulation of Enzymatic Activity : It may also affect enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
3. Antimicrobial Properties
The antimicrobial activity of benzothiazole derivatives has been well documented. For example, certain related compounds have been shown to inhibit bacterial growth effectively . The mechanisms include:
- Disruption of Bacterial Cell Walls : The compound may interfere with the synthesis or integrity of bacterial cell walls.
- Inhibition of Essential Enzymes : Similar compounds have been reported to inhibit enzymes critical for bacterial survival.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer activity of various benzothiazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM across different lines .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of related compounds showed that treatment with these derivatives led to a decrease in edema in animal models. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues compared to controls .
Q & A
Basic: What experimental strategies are recommended for optimizing the multi-step synthesis of this compound?
Methodological Answer:
Synthesis optimization requires careful selection of reaction conditions and intermediates. For example:
- Reagent Selection: Use 2-hydrazinobenzothiazole derivatives as precursors for the benzothiazole core, coupled with indole-3-carbonyl intermediates (analogous to methods in ).
- Solvent Systems: Ethanol or dichloromethane under reflux (60–80°C) promotes efficient coupling reactions while minimizing side products .
- Reaction Monitoring: Thin-layer chromatography (TLC) with UV visualization ensures stepwise completion, as demonstrated in benzothiazole sulfonamide syntheses .
- Purification: Column chromatography (silica gel, gradient elution) isolates the target compound from unreacted starting materials or byproducts .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:
- NMR Spectroscopy: 1H and 13C NMR identify proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm, indole NH at δ ~10.5 ppm) and verify regiochemistry, as shown for similar benzothiazole carboxamides .
- Mass Spectrometry (GC-MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns, validated in studies of structurally related heterocycles .
- X-ray Crystallography: Resolves conformational details (e.g., azetidine puckering, dihedral angles) and validates stereochemistry, as applied to benzamide derivatives .
Basic: What strategies improve the solubility of this compound for in vitro assays?
Methodological Answer:
Enhancing solubility involves:
- Co-solvent Systems: Use DMSO:water mixtures (e.g., 10% DMSO) for biological assays, balancing solubility and stability.
- Salt Formation: React with HCl or sodium acetate to generate water-soluble salts, leveraging the carboxamide group’s basicity.
- Micellar Encapsulation: Employ cyclodextrins or lipid-based nanoparticles, as demonstrated for hydrophobic benzothiazoles in drug delivery studies .
Advanced: How can conformational analysis of the azetidine ring inform reactivity and binding studies?
Methodological Answer:
The azetidine ring’s puckering impacts steric and electronic properties:
- Puckering Coordinates: Apply Cremer-Pople parameters (amplitude , phase ) to quantify non-planarity via X-ray or DFT calculations, as defined for monocyclic systems .
- Reactivity Implications: A flattened azetidine (low ) may enhance carbonyl group accessibility for nucleophilic attacks, while puckered forms (high ) could sterically hinder interactions .
- Docking Studies: Incorporate conformational flexibility into molecular dynamics simulations to predict protein-ligand interactions .
Advanced: How can researchers identify and characterize byproducts formed during synthesis?
Methodological Answer:
Byproduct analysis requires orthogonal techniques:
- LC-MS/MS: Detect trace impurities (e.g., incomplete coupling products) using reverse-phase chromatography and tandem MS fragmentation .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex mixtures, as applied to benzothiazole derivatives .
- Isolation via Prep-HPLC: Separate byproducts for individual characterization, guided by UV/Vis or mass spectral data .
Advanced: What structure-activity relationship (SAR) approaches are applicable to optimize bioactivity?
Methodological Answer:
SAR studies should focus on modular substitutions:
- Benzothiazole Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at position 6 to enhance electrophilic reactivity, as seen in antimicrobial benzothiazoles .
- Indole Substituents: Replace the 1H-indole with 5-fluoroindole to improve metabolic stability, inspired by kinase inhibitor designs .
- Azetidine Alternatives: Compare with pyrrolidine or piperidine analogs to assess ring size effects on target binding, as in GPCR ligand studies .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
Leverage in silico tools for ADME profiling:
- DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox stability and metabolic pathways .
- LogP Prediction: Use software like MarvinSuite or SwissADME to estimate partition coefficients and guide solubility enhancements .
- CYP450 Inhibition Assays: Dock the compound into cytochrome P450 isoforms (e.g., CYP3A4) to identify potential drug-drug interactions .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
Address discrepancies systematically:
- Variable Temperature NMR: Probe dynamic processes (e.g., ring inversion) by acquiring spectra at 25°C and −40°C .
- Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in overcrowded regions .
- Cross-Validation: Compare experimental data with computed NMR shifts (e.g., using ACD/Labs or Gaussian) to identify misassignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
